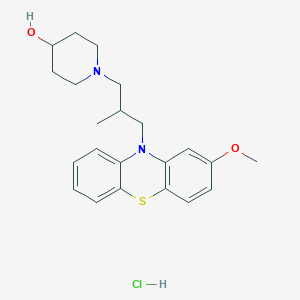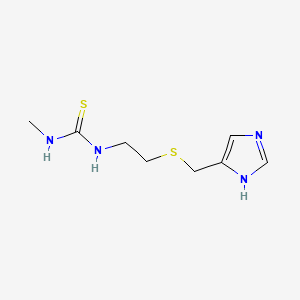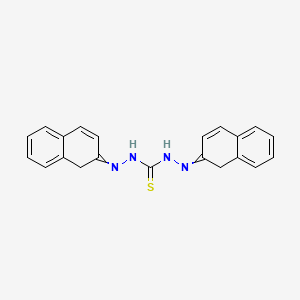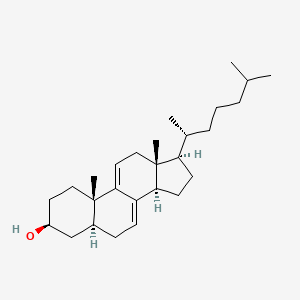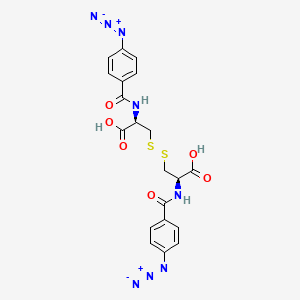![molecular formula C25H30N4O4 B1227605 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide is a member of quinolines.
Applications De Recherche Scientifique
Src Kinase Inhibition
A compound closely related to 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, namely 4-phenylamino-3-quinolinecarbonitriles, has been optimized as a potent inhibitor of Src kinase activity. This inhibition is significant in the context of cellular proliferation mediated by Src kinase, making it relevant for cancer research and treatment strategies. For example, an analogue with a morpholinyl group exhibited increased inhibition of Src kinase activity and Src-mediated cell proliferation, indicating its potential as a therapeutic agent in oncology (Boschelli et al., 2001).
PET Imaging and Peripheral Benzodiazepine Receptors
Another study involved the labeling of novel quinoline-2-carboxamide derivatives, including those with a morpholinyl group, for potential use in positron emission tomography (PET) imaging. These compounds showed high binding specificity to peripheral benzodiazepine receptors, making them promising agents for non-invasive assessment of these receptors in vivo, which could be useful in neurological and psychiatric research (Matarrese et al., 2001).
Synthesis of Quinoline Derivatives
The compound's structure is relevant in the synthesis of various quinoline derivatives. Methods for synthesizing quinolines, such as the conversion of anilides into quinolines, are significant in medicinal chemistry for creating new pharmaceutical compounds. The presence of dimethoxyanilino and morpholinyl groups in the compound aids in the exploration of new synthetic pathways and potentially novel therapeutic agents (Meth-Cohn et al., 1981).
Potential as a Gastric H+/K+-ATPase Inhibitor
Research into 4-(phenylamino)quinoline-3-carboxamides, which share structural similarities with the specified compound, has shown potential as inhibitors of gastric H+/K+-ATPase. This class of compounds, by inhibiting this enzyme, could be developed as therapeutic agents for conditions like gastric ulcers and acid reflux (Uchida et al., 1995).
Antimicrobial and Antifungal Properties
Derivatives of 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, particularly those involving morpholinyl and quinoline structures, have been evaluated for antimicrobial and antifungal activities. This research expands the potential use of these compounds in the treatment of infectious diseases (Subhash & Bhaskar, 2020).
Propriétés
Formule moléculaire |
C25H30N4O4 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyanilino)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-31-18-8-9-23(32-2)22(16-18)28-24-17-20(19-6-3-4-7-21(19)27-24)25(30)26-10-5-11-29-12-14-33-15-13-29/h3-4,6-9,16-17H,5,10-15H2,1-2H3,(H,26,30)(H,27,28) |
Clé InChI |
OZCDRGAPQAFKIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



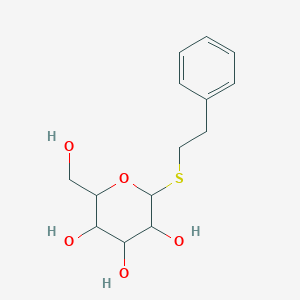
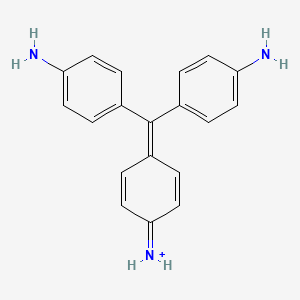
![8-(4-Hydroxy-3-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B1227528.png)
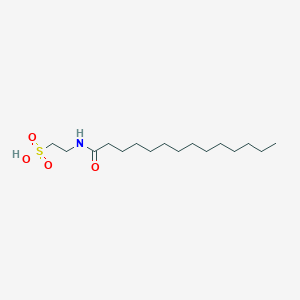
![Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl-](/img/structure/B1227531.png)


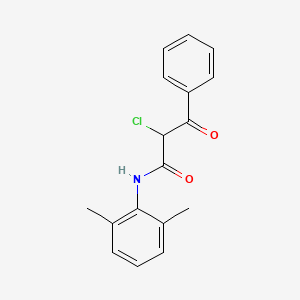
![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)
